5-Chloro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile
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Overview
Description
5-Chloro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile is a complex organic compound featuring a combination of a pyrimidine ring, a piperidine ring, and a nicotinonitrile group. This multi-functional structure makes it a molecule of interest in various fields, including synthetic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile typically involves multiple steps:
Formation of the Pyrimidine Ring: : This step includes reactions such as condensation of suitable substrates under specific conditions.
Piperidine Ring Attachment: : Introduction of the piperidine moiety, often via reductive amination.
Chlorination and Addition of Nicotinonitrile Group: : The final steps involve chlorination and the attachment of the nicotinonitrile group to form the target compound.
Industrial Production Methods
In industrial settings, the production of this compound would likely be scaled up using batch or continuous flow chemistry methods, with optimized reaction conditions to maximize yield and purity while minimizing waste and cost.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions:
Oxidation: : It can be oxidized, particularly at the methyl group on the pyrimidine ring.
Reduction: : The nitrile group can be reduced to an amine.
Substitution: : The chlorine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide.
Reduction: : Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: : Sodium hydroxide or other nucleophiles.
Major Products
From these reactions, products like hydroxyl derivatives, amine derivatives, and substituted derivatives can be obtained, each varying based on the specific reagents and conditions used.
Scientific Research Applications
This compound has several applications:
Chemistry: : Used as a building block for synthesizing other complex molecules.
Medicine: : Investigated for potential pharmaceutical properties, such as anti-inflammatory or anti-cancer activities.
Industry: : Could be used in the development of new materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action would depend on its application. In pharmaceutical contexts, it may interact with specific enzymes or receptors, affecting pathways involved in disease processes.
Comparison with Similar Compounds
Uniqueness
Compared to similar compounds, 5-Chloro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile has a unique combination of functional groups that provide it with distinct chemical reactivity and potential biological activities.
Similar Compounds
6-Methyl-2-(pyrimidin-4-yl)piperidine
4-(6-Methylpyrimidin-4-yl)piperidine-1-carboxylic acid
5-Chloro-2-(nicotinonitrile)piperidine
These compounds share structural elements but differ in their specific functional groups and, consequently, their properties and applications.
For more detailed exploration and synthesis routes, do delve into some specialized chemistry literature. You'll find a treasure trove of techniques and nuanced discussions there.
Properties
IUPAC Name |
5-chloro-6-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O/c1-12-6-16(22-11-21-12)24-10-13-2-4-23(5-3-13)17-15(18)7-14(8-19)9-20-17/h6-7,9,11,13H,2-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMPEBGPDHKLIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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